3-Pyridinecarbonitrile, 6-(2-methyl-1-propenyl)-2-(methylthio)-
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Overview
Description
3-Pyridinecarbonitrile, 6-(2-methyl-1-propenyl)-2-(methylthio)- is an organic compound that belongs to the class of nitriles and pyridines This compound features a pyridine ring substituted with a nitrile group, a 2-methyl-1-propenyl group, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 6-(2-methyl-1-propenyl)-2-(methylthio)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Nitrile Group: This step might involve the use of cyanation reactions.
Substitution with 2-Methyl-1-Propenyl and Methylthio Groups: These groups can be introduced through alkylation or thiolation reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the nitrile group, converting it to an amine.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution Reagents: Halides, nucleophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted pyridines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology and Medicine
Industry
Agrochemicals: Possible use in the development of pesticides or herbicides.
Materials Science: Utilized in the creation of novel materials with unique properties.
Mechanism of Action
The mechanism of action for 3-Pyridinecarbonitrile, 6-(2-methyl-1-propenyl)-2-(methylthio)- would depend on its specific application. In pharmaceuticals, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile and methylthio groups could play a role in binding to these targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarbonitrile: Lacks the additional substituents, making it less complex.
6-(2-Methyl-1-propenyl)-2-(methylthio)pyridine: Similar structure but without the nitrile group.
Uniqueness
3-Pyridinecarbonitrile, 6-(2-methyl-1-propenyl)-2-(methylthio)- is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its simpler analogs.
Properties
CAS No. |
647011-31-2 |
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Molecular Formula |
C11H12N2S |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
6-(2-methylprop-1-enyl)-2-methylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H12N2S/c1-8(2)6-10-5-4-9(7-12)11(13-10)14-3/h4-6H,1-3H3 |
InChI Key |
JQSCDVRNBGEOIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=NC(=C(C=C1)C#N)SC)C |
Origin of Product |
United States |
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